8-Bromo-3-fluoroimidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-3-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that features both bromine and fluorine substituents on an imidazo[1,2-a]pyridine scaffold. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-fluoroimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination and fluorination of imidazo[1,2-a]pyridine using appropriate halogenating agents under controlled conditions . For instance, the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetate (DMF-DMA) followed by condensation with active electrophiles such as ethyl bromoacetate or bromoacetonitrile can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve scalable processes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
8-Bromo-3-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-3-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison: 8-Bromo-3-fluoroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C7H4BrFN2 |
---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
8-bromo-3-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H |
InChI Key |
RRDCILYWWDKNDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)F |
Origin of Product |
United States |
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